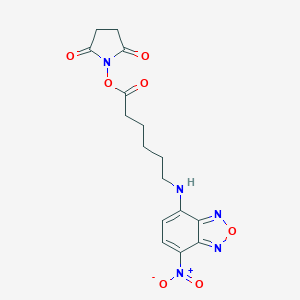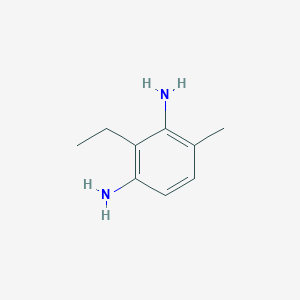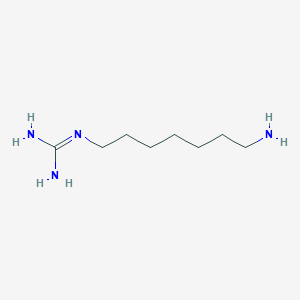
2-(7-アミノヘプチル)グアニジン
概要
説明
N-グアニル-1,7-ジアミノヘプタンは、デオキシヒプシンシンターゼの強力な阻害剤として知られる合成化合物です。この酵素は、真核生物開始因子5Aの翻訳後修飾において重要な役割を果たし、細胞の成長と増殖に不可欠です。
科学的研究の応用
N-guanyl-1,7-diaminoheptane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Plays a role in studying cellular processes such as autophagy and apoptosis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
N-グアニル-1,7-ジアミノヘプタンは、デオキシヒプシンシンターゼを阻害することで作用し、真核生物開始因子5Aのヒプシネーションを阻害します。この阻害は、特定のmRNAの翻訳を阻害し、細胞増殖の抑制とアポトーシスの増加につながります。この化合物も、ヒプシネーションとは無関係なメカニズムを通じてオートファジーを誘発します .
類似化合物の比較
類似化合物
スペルミジン: 増殖や分化などの細胞プロセスに関与する天然のポリアミンです。
デオキシヒプシンシンターゼ阻害剤: 同じ酵素を阻害する他の化合物ですが、効力と特異性は異なる場合があります.
独自性
N-グアニル-1,7-ジアミノヘプタンは、デオキシヒプシンシンターゼ阻害剤としての高い効力と選択性により、他の化合物とは異なります。また、細胞透過性があり、in vitroおよびin vivoの両方で有効です .
生化学分析
Biochemical Properties
2-(7-Aminoheptyl)guanidine is known to interact with enzymes, proteins, and other biomolecules. It is an inhibitor of deoxyhypusine synthase activity . This interaction suggests that 2-(7-Aminoheptyl)guanidine plays a role in the regulation of this enzyme, which could have implications for various biochemical reactions.
Cellular Effects
It has been suggested that it may have antineoplastic properties, indicating that it could inhibit or prevent the proliferation of neoplasms
Molecular Mechanism
The molecular mechanism of action of 2-(7-Aminoheptyl)guanidine is related to its inhibition of deoxyhypusine synthase activity This suggests that it may exert its effects at the molecular level through enzyme inhibition
準備方法
合成経路と反応条件
N-グアニル-1,7-ジアミノヘプタンは、スペルミジンとシアナミドを制御された条件下で反応させる多段階プロセスによって合成できます。この反応は通常、水またはエタノールなどの溶媒を必要とし、25〜30℃の温度範囲で行われます。生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製されます .
工業生産方法
工業的な設定では、N-グアニル-1,7-ジアミノヘプタンの生産には、自動化された反応器を使用した大規模合成が用いられます。このプロセスは、高収率と高純度のために最適化されており、厳格な品質管理対策が実施されて一貫性が確保されます。最終生成物は、不純物を除去するために、追加の精製工程にかけられることが多い .
化学反応の分析
反応の種類
N-グアニル-1,7-ジアミノヘプタンは、アミノ基の存在により、主に置換反応を起こします。また、酸化反応と還元反応にも参加できますが、これらはあまり一般的ではありません。
一般的な試薬と条件
置換反応: 一般的に、アルキルハライドやアシルクロリドなどの試薬を塩基性条件下で用います。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
生成される主な生成物
これらの反応から生成される主な生成物には、N-グアニル-1,7-ジアミノヘプタンのさまざまな置換誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります .
科学研究への応用
N-グアニル-1,7-ジアミノヘプタンは、科学研究において幅広い用途があります。
化学: 他の複雑な分子の合成における試薬として使用されます。
生物学: オートファジーやアポトーシスなどの細胞プロセスを研究する上で役割を果たします。
医学: 特に、ビンクリスチンなどの薬物に対する癌細胞の化学感受性を高めることにおいて、癌治療における可能性が調査されています.
類似化合物との比較
Similar Compounds
Spermidine: A natural polyamine involved in cellular processes such as proliferation and differentiation.
Deoxyhypusine Synthase Inhibitors: Other compounds that inhibit the same enzyme but may have different potencies and specificities.
Uniqueness
N-guanyl-1,7-diaminoheptane is unique due to its high potency and selectivity as an inhibitor of deoxyhypusine synthase. It is also cell-permeable, making it effective in both in vitro and in vivo studies .
特性
IUPAC Name |
2-(7-aminoheptyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOAMZOGXBMLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)

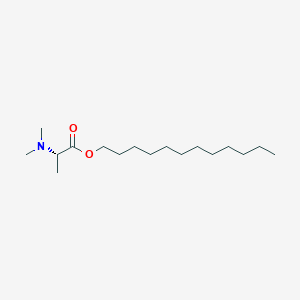
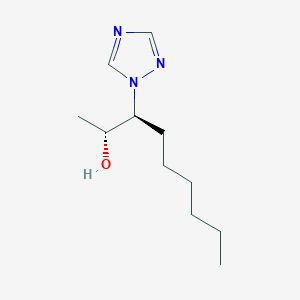
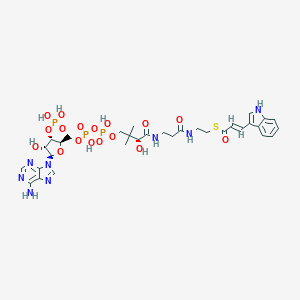
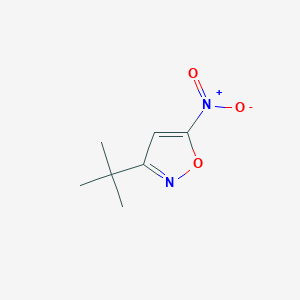
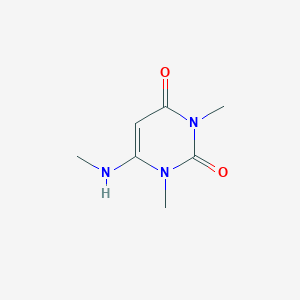

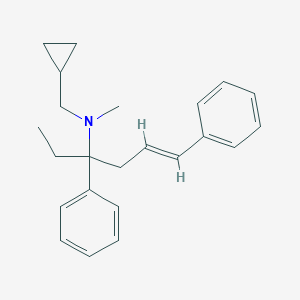
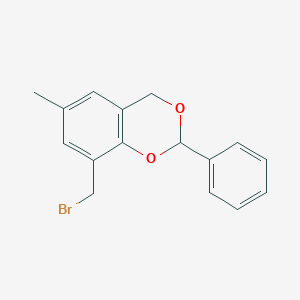
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)

